molecular formula C28H26FN3O5 B11426214 Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11426214
M. Wt: 503.5 g/mol
InChI Key: YNKVRRMIYURSKP-UHFFFAOYSA-N
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Description

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methylphenyl group, and an imidazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of 2-(2-fluorophenyl)ethylamine with 4-methylbenzoyl chloride to form an intermediate. This intermediate is then cyclized with urea to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Methyl 4-aminobenzoate: The acetylated imidazolidinone is then coupled with methyl 4-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions such as temperature, pressure, and reagent addition.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under conditions involving strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog used in various chemical syntheses.

    2-(2-fluorophenyl)ethylamine: A precursor in the synthesis of the target compound.

    4-methylbenzoyl chloride: Another precursor used in the initial steps of synthesis.

Uniqueness

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications and reactions.

Properties

Molecular Formula

C28H26FN3O5

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O5/c1-18-7-13-22(14-8-18)32-26(34)24(31(28(32)36)16-15-19-5-3-4-6-23(19)29)17-25(33)30-21-11-9-20(10-12-21)27(35)37-2/h3-14,24H,15-17H2,1-2H3,(H,30,33)

InChI Key

YNKVRRMIYURSKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CCC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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